(2E)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
This compound features a piperidine core substituted with a phenoxyacetyl group at position 1 and a methyl linker to an (E)-configured propenamide moiety bearing a 3,4,5-trimethoxyphenyl group.
Properties
IUPAC Name |
(E)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-31-22-15-20(16-23(32-2)26(22)33-3)9-10-24(29)27-17-19-11-13-28(14-12-19)25(30)18-34-21-7-5-4-6-8-21/h4-10,15-16,19H,11-14,17-18H2,1-3H3,(H,27,29)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGZJCTWLKPIHF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction using phenoxyacetic acid and a suitable activating agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Trimethoxyphenyl Group: The trimethoxyphenyl group is synthesized through a series of methoxylation reactions on a phenyl ring.
Coupling Reactions: The final step involves coupling the piperidine derivative with the trimethoxyphenyl derivative under appropriate conditions, such as using a base like triethylamine and a coupling agent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis in malignant cells. One notable study found that the compound inhibited the proliferation of breast cancer cells through the modulation of specific signaling pathways involved in cell survival and apoptosis .
Neurological Disorders
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research indicates that derivatives of piperidine can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. A case study highlighted its neuroprotective effects in models of neurodegeneration, suggesting its utility in conditions such as Alzheimer's disease .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the expression of pro-inflammatory cytokines in macrophage cultures, indicating a potential role in managing chronic inflammatory conditions .
Case Studies
Synthesis and Derivatives
The synthesis of (2E)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves several steps:
- Formation of the piperidine derivative.
- Coupling with phenoxyacetyl groups.
- Introduction of the trimethoxyphenyl moiety via appropriate coupling reactions.
This synthetic pathway allows for the exploration of various derivatives that may enhance efficacy or reduce side effects.
Mechanism of Action
The mechanism of action of (2E)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the phenoxyacetyl and trimethoxyphenyl groups may modulate the compound’s binding affinity and selectivity. The compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs from the evidence:
Key Observations:
- Ring Systems: Piperidine (target, 12f, Example 14) vs. Pyrrolidine derivatives (e.g., 12g) exhibit higher melting points, suggesting stronger intermolecular interactions . Piperazine () introduces additional hydrogen-bonding sites compared to piperidine.
- Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity compared to dimethoxy () or non-methoxy analogs (e.g., 12f/12g). This may enhance membrane permeability but reduce aqueous solubility . Phenoxyacetyl vs. ethoxy-phenyl (12f/12g) or benzhydryloxy (TMK-777) substituents influence steric hindrance and π-stacking capabilities.
Functional Group Analysis
- Amide Linkages :
- Aromatic Substitutions :
Research Implications
- Drug Design : The piperidine/piperazine core and methoxyaryl groups are common in kinase inhibitors and anti-cancer agents. The target compound’s trimethoxy motif may improve target affinity compared to simpler analogs .
- Crystallography : Hydrogen-bonding patterns (e.g., amide NH to carbonyl) likely dominate crystal packing, as seen in similar compounds .
Biological Activity
The compound (2E)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a piperidine ring, which is known for its diverse biological activities. The presence of the phenoxyacetyl group and the trimethoxyphenyl moiety contributes to its pharmacological profile.
Biological Activity
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperidine structures have been reported to show antiproliferative activity against leukemia cell lines such as K562 and HL60. The compound's IC50 values in these studies suggest potent anticancer properties.
2. Enzyme Inhibition
Compounds with piperidine cores have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
- AChE Inhibition: Compounds similar to the target compound have demonstrated strong AChE inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM.
3. Antibacterial Activity
The antibacterial efficacy of piperidine derivatives has also been investigated, showing moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections.
Case Studies
Several studies highlight the biological activity of piperidine derivatives:
- Study on Anticancer Activity: A study published in MDPI demonstrated that a piperidine-based compound exhibited significant cytotoxic effects against human leukemia cell lines with an IC50 value comparable to established chemotherapeutics .
- Enzyme Inhibition Studies: Research indicated that synthesized piperidine derivatives showed promising results as AChE inhibitors, suggesting their potential role in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to various mechanisms:
- Interaction with Receptors: The compound may interact with specific receptors or enzymes due to its structural compatibility.
- Molecular Docking Studies: Computational studies have suggested favorable binding interactions with target proteins, indicating a strong potential for therapeutic application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology :
Core Synthesis : Begin with functionalizing the piperidin-4-ylmethyl group. For example, react 1-(2-phenoxyacetyl)piperidine-4-carbaldehyde with a suitable amine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) under controlled pH (e.g., acetic acid catalysis) .
Prop-2-enamide Formation : Couple the intermediate with 3,4,5-trimethoxyphenylacrylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DCM .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
- Analytical Validation : Confirm stereochemistry via ¹H/¹³C NMR (E-configuration at C2) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Note: The trimethoxyphenyl group may reduce aqueous solubility; consider using cyclodextrin-based solubilizers .
- Stability Profiling : Incubate the compound in assay buffers (e.g., DMEM, RPMI) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm. Adjust storage conditions to −20°C under argon if instability is observed .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer cell lines?
- Methodology :
Target Identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify interactions with PI3K/AKT/mTOR or tubulin polymerization pathways, given the trimethoxyphenyl moiety’s known role in microtubule disruption .
Functional Validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., β-tubulin isoforms) in HeLa or MCF-7 cells. Assess rescue effects on cytotoxicity via MTT assays .
Metabolic Stability : Evaluate hepatic metabolism using human liver microsomes (HLMs) with LC-MS/MS to identify major metabolites (e.g., O-demethylation of trimethoxyphenyl) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against resistant cancer phenotypes?
- Methodology :
Analog Synthesis : Modify the (3,4,5-trimethoxyphenyl) group by replacing methoxy with halogen (e.g., Cl, Br) or bulky substituents (e.g., tert-butyl) to enhance hydrophobic interactions .
Biological Testing : Screen analogs against multidrug-resistant (MDR) cell lines (e.g., NCI/ADR-RES) with P-gp inhibitors (e.g., verapamil) to assess efflux pump susceptibility .
Computational Modeling : Perform molecular docking (AutoDock Vina) using β-tubulin (PDB: 1SA0) to predict binding affinities and guide rational design .
Q. What experimental controls are critical when investigating off-target effects in neuronal models?
- Methodology :
- Counter-Screens : Test the compound against non-target receptors (e.g., serotonin 5-HT2A, dopamine D2) using radioligand binding assays to rule out CNS side effects .
- Cytotoxicity Thresholds : Determine IC₅₀ values in SH-SY5Y neuroblastoma cells and compare to primary neurons (e.g., rat cortical neurons) to assess selective toxicity .
- Metabolomic Profiling : Use untargeted LC-MS to identify off-target metabolic perturbations (e.g., glutathione depletion) .
Data Contradictions and Resolution
Q. How should discrepancies in reported IC₅₀ values across studies be addressed?
- Resolution Framework :
Assay Standardization : Replicate experiments using identical cell lines (e.g., obtain authenticated stocks from ATCC) and culture conditions (e.g., 10% FBS, 5% CO₂) .
Pharmacokinetic Factors : Measure intracellular drug accumulation via LC-MS to account for variability in membrane permeability .
Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets; consider batch effects or plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
